N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide
描述
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor that has been developed to target the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to be highly selective for Aurora A kinase, with minimal activity against other kinases.
Biochemical and Physiological Effects:
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in tumor cells. In addition, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit tumor growth in vivo, both as a single agent and in combination with other chemotherapeutic agents. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
One advantage of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its high selectivity for Aurora A kinase, which allows for specific targeting of tumor cells. Another advantage is its potent anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents. One limitation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its limited solubility, which can make formulation and dosing challenging.
未来方向
There are several potential future directions for the development of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide. One direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Another direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with immunotherapies, such as checkpoint inhibitors. Finally, the development of more potent and soluble analogs of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide may improve its therapeutic potential.
科学研究应用
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit the growth of tumor cells and induce cell death. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have synergistic effects with other chemotherapeutic agents, such as taxanes and platinum compounds.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10(2)14-9-24-17(18-14)19-16(21)15-8-13(20-23-15)11-4-6-12(22-3)7-5-11/h4-10H,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBXZXXAFBRAHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(propan-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。